molecular formula C7H11NO3 B8356958 5-[[Hydroxy(methyl)amino]methyl]-2-furanmethanol

5-[[Hydroxy(methyl)amino]methyl]-2-furanmethanol

Cat. No. B8356958
M. Wt: 157.17 g/mol
InChI Key: POJCDBSXPWZRGG-UHFFFAOYSA-N
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Patent
US04233302

Procedure details

A mixture of 2-furanmethanol (14.7 g), N-methylhydroxylamine hydrochloride (13.8 g) and aqueous formaldehyde (36%, 18 ml) was stirred at 0° hr and at room temperature for 4 hr. The solution was diluted with water (100 ml), excess sodium bicarbonate added and the solution extracted with ethyl acetate (4×100 ml). The combined ethyl acetate extracts were dried (sodium sulphate), filtered and the filtrate evaporated to give an oil which was distilled (6×10-1 mm/200°-210°) to give the title compound (9.1 g).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].Cl.[CH3:9][NH:10][OH:11].[CH2:12]=O>O.C(=O)(O)[O-].[Na+]>[OH:11][N:10]([CH2:12][C:5]1[O:1][C:2]([CH2:6][OH:7])=[CH:3][CH:4]=1)[CH3:9] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
O1C(=CC=C1)CO
Name
Quantity
13.8 g
Type
reactant
Smiles
Cl.CNO
Name
Quantity
18 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 0° hr and at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (6×10-1 mm/200°-210°)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ON(C)CC1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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